molecular formula C24H40O4 B588191 24-Nor Ursodeoxycholic Acid Methyl Ester CAS No. 118316-16-8

24-Nor Ursodeoxycholic Acid Methyl Ester

Cat. No.: B588191
CAS No.: 118316-16-8
M. Wt: 392.58
InChI Key: WTAVEKBGEXLMTO-UZVSRGJWSA-N
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Description

24-Nor Ursodeoxycholic Acid Methyl Ester is a chemical compound with the molecular formula C24H40O4 and a molecular weight of 392.57 g/mol . It is a derivative of ursodeoxycholic acid, a bile acid used in the treatment of liver diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Nor Ursodeoxycholic Acid Methyl Ester typically involves the esterification of 24-Nor Ursodeoxycholic Acid. The reaction conditions often include the use of methanol and a suitable acid catalyst to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

24-Nor Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

24-Nor Ursodeoxycholic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 24-Nor Ursodeoxycholic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating bile acid metabolism and influencing cellular signaling pathways. The compound may also interact with nuclear receptors and enzymes involved in bile acid synthesis and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

24-Nor Ursodeoxycholic Acid Methyl Ester is unique due to its specific structural modifications, which may confer distinct biological and pharmacological properties.

Properties

IUPAC Name

methyl (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(11-21(27)28-4)17-5-6-18-22-19(8-10-24(17,18)3)23(2)9-7-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVEKBGEXLMTO-UZVSRGJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858229
Record name Methyl 3-[(3R,5S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118316-16-8
Record name Methyl (3α,5β,7β)-3,7-dihydroxy-24-norcholan-23-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118316-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(3R,5S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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